

# Technical Support Center: JNJ-64264681 In Vivo Delivery

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## Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, **JNJ-64264681**, in in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **JNJ-64264681** and what is its mechanism of action?

**JNJ-64264681** is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It targets and binds to BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated signaling pathways ultimately hinders the growth of malignant B cells where BTK is often overexpressed.[1] BTK is a crucial kinase in B-lymphocyte development, activation, signaling, proliferation, and survival.  
[1]

Q2: What are the potential therapeutic applications of **JNJ-64264681**?

**JNJ-64264681** has shown potential in treating B-cell malignancies and autoimmune disorders.[2][4] Preclinical studies have demonstrated its efficacy in both cancer and autoimmune models.[4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients with non-Hodgkin lymphoma and chronic lymphocytic leukemia.[6]

Q3: What is the recommended storage and stability for **JNJ-64264681**?

For long-term storage, **JNJ-64264681** powder should be kept at -20°C for up to 3 years.<sup>[2]</sup> Stock solutions in solvent can be stored at -80°C for up to a year.<sup>[2]</sup> It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.<sup>[2]</sup>

## Troubleshooting Guide

### In Vivo Formulation and Delivery

Q4: I am having trouble dissolving **JNJ-64264681** for in vivo administration. What are the recommended solvents and formulation protocols?

**JNJ-64264681** is insoluble in water.<sup>[2]</sup> For oral administration, two formulation methods are suggested:

- **CMC-Na Suspension:** A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, add 5 mg of **JNJ-64264681** to 1 mL of CMC-Na solution and mix thoroughly.<sup>[2]</sup>
- **PEG300, Tween80, and ddH2O Solution:** For a 1 mL working solution, you can add 50 µL of a 100 mg/mL clarified DMSO stock solution to 400 µL of PEG300. After mixing until clear, add 50 µL of Tween80 and mix again. Finally, add 500 µL of ddH2O to reach the final volume. This mixed solution should be used immediately.<sup>[2]</sup>
- **Corn Oil Suspension:** Another option is to add 50 µL of a 13 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix well. This solution should also be used immediately.<sup>[2]</sup>

Note: Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.<sup>[2]</sup>

Q5: What is the recommended route of administration for **JNJ-64264681** in preclinical models?

**JNJ-64264681** is an orally active compound and has demonstrated excellent oral efficacy in preclinical cancer and autoimmune models.<sup>[2][4][5]</sup>

### Pharmacokinetics and Pharmacodynamics

Q6: I am observing lower than expected in vivo efficacy. What are the known pharmacokinetic properties of **JNJ-64264681**?

The following pharmacokinetic parameters were observed in a Phase 1 study in healthy human participants. While these are from human studies, they can provide insights into the compound's behavior.

Parameter	Value	Species	Notes
Terminal Half-life	1.6–13.2 hours	Human	Observed in a single-ascending dose study. [7][8] Preclinical studies in rats and dogs also showed a short half-life of less than 2 hours.[9]
Time to Steady State	Achieved by day 2 with multiple doses	Human	[7][8]
Dose Proportionality	Exposure was less than dose-proportional from 4 mg to 36 mg.	Human	Dose-normalized area under the concentration-time curves were similar for 36 mg and 100 mg doses.[7][8]
Plasma Protein Binding	>90%	Various	Highly bound to plasma proteins across species, with albumin being the major contributor in humans.[9]

Q7: How can I confirm target engagement in my in vivo model?

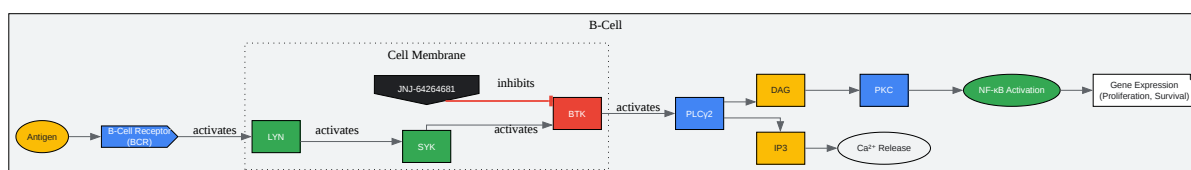
Target engagement can be assessed by measuring Bruton's tyrosine kinase occupancy (BTKO). In a human phase 1 study, a Meso Scale Discovery (MSD) immunoassay platform was used to evaluate BTKO in peripheral blood mononuclear cell (PBMC) lysates.[8] High BTK occupancy ( $\geq 90\%$ ) was achieved at 4 hours after dosing with 200/400 mg single doses.[7][8] You can adapt such an assay for your specific animal model and tissue of interest.

## Experimental Protocols

### General In Vivo Formulation Protocol (using PEG300/Tween80)

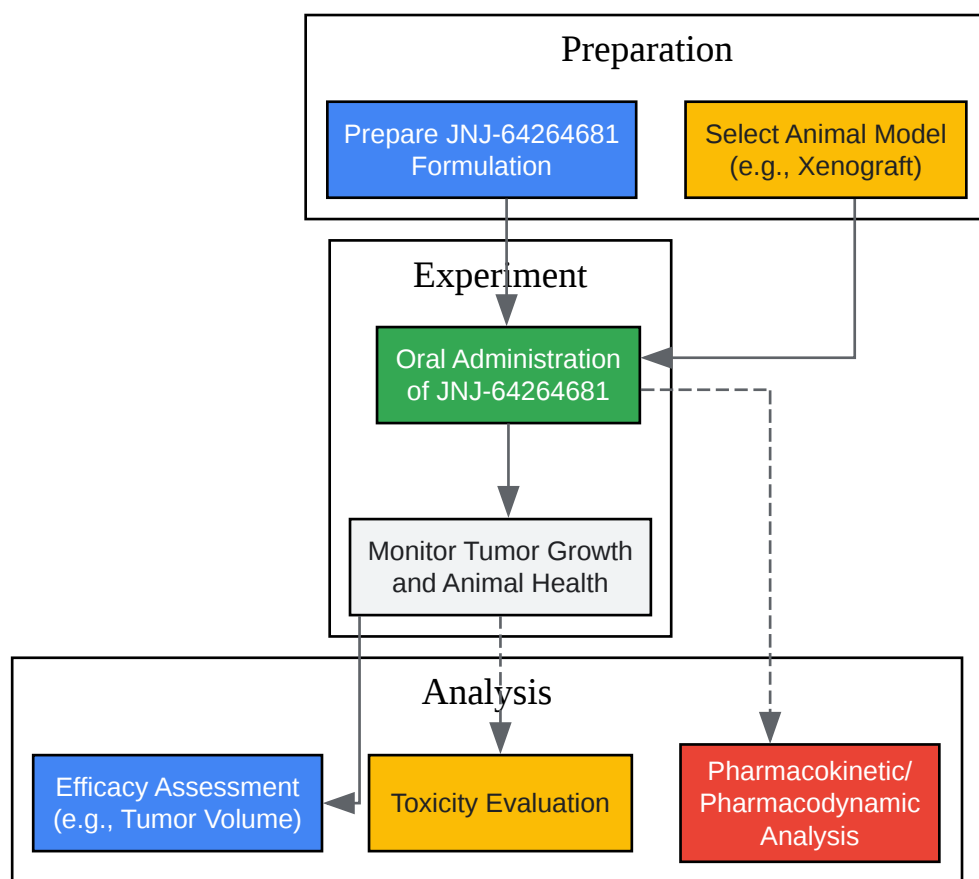
- Prepare a stock solution of **JNJ-64264681** in DMSO (e.g., 100 mg/mL). Ensure the DMSO is fresh.[2]
- For a 1 mL final volume, carefully pipette 50  $\mu$ L of the DMSO stock solution into 400  $\mu$ L of PEG300.
- Mix the solution thoroughly until it is clear.
- Add 50  $\mu$ L of Tween80 to the mixture and mix again until clear.
- Add 500  $\mu$ L of sterile double-distilled water (ddH<sub>2</sub>O) to the solution and mix to achieve the final formulation.
- This formulation should be prepared fresh and administered immediately.[2]

## Visualizations



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Caption: BTK Signaling Pathway Inhibition by **JNJ-64264681**.



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Caption: General Experimental Workflow for In Vivo Studies.

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